Product packaging for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline(Cat. No.:CAS No. 464913-73-3)

2-[2-(1H-imidazol-1-yl)ethoxy]aniline

Cat. No.: B2703103
CAS No.: 464913-73-3
M. Wt: 203.245
InChI Key: QBIICVXQZMZRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Modern Organic Chemistry and Heterocyclic Systems

Heterocyclic chemistry, the branch of organic chemistry focused on ring structures containing atoms other than carbon, is a cornerstone of modern drug discovery and materials science. mdpi.comnumberanalytics.com Heterocyclic compounds are ubiquitous in nature and are fundamental components of many pharmaceuticals, vitamins, and agrochemicals. numberanalytics.comresearchgate.net Imidazole (B134444), a five-membered aromatic ring with two nitrogen atoms, is a particularly significant heterocycle. ijpsjournal.comnih.govijsrtjournal.com Its presence in the amino acid histidine gives it a crucial role in the catalytic activity of many enzymes. nih.gov The imidazole ring system is a common scaffold in a wide array of therapeutic agents, including antifungal, antibacterial, and anticancer drugs. ijpsjournal.comijsrtjournal.commdpi.com The study and synthesis of molecules like 2-[2-(1H-imidazol-1-yl)ethoxy]aniline fall squarely within the modern trends of heterocyclic chemistry, which focus on creating novel structures with potential biological activity. mdpi.comresearchtrends.net

Structural Features and Synthetic Appeal of the Imidazole and Aniline (B41778) Moieties in Chemical Synthesis

The synthetic appeal of this compound stems from the distinct properties of its constituent parts: the imidazole ring, the aniline group, and the flexible ethoxy linker that connects them.

Imidazole Moiety : The imidazole ring is considered a "privileged scaffold" in medicinal chemistry. ijpsjournal.comnih.gov Its nitrogen atoms can act as hydrogen bond donors and acceptors, allowing for strong interactions with biological targets like enzymes and receptors. ijsrtjournal.com The ring is relatively stable and can be functionalized through various synthetic methods, enabling chemists to fine-tune the properties of the final molecule. ijpsjournal.compharmaguideline.com

The combination of these two moieties through an ether linkage provides a specific spatial arrangement and conformational flexibility, which can be critical for achieving desired interactions with a biological target.

Overview of Research Trajectories for Novel Chemical Entities in Advanced Chemical Sciences

The development of novel chemical entities is a driving force in chemical sciences, with significant efforts directed toward discovering molecules with specific functions. mdpi.com A major trajectory is the design and synthesis of kinase inhibitors for cancer therapy. nih.goved.ac.uk Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. ed.ac.uk The discovery of small molecules that can inhibit specific kinases has revolutionized cancer treatment.

Research in this area often involves:

Scaffold-Based Design : Identifying and optimizing "privileged" scaffolds like imidazole that are known to interact with a range of biological targets. ijpsjournal.com

Fragment-Based Drug Discovery : Using smaller, simpler molecules like this compound as starting points or building blocks for constructing more potent and selective inhibitors.

Computational Chemistry : Employing computer modeling and docking studies to predict how a molecule will interact with its target, guiding the design of more effective compounds. mdpi.com

The trajectory often leads from the synthesis of intermediate compounds to their incorporation into larger molecules, which are then subjected to extensive biological evaluation. ed.ac.uk

Rationale for Comprehensive Academic Investigation of this compound

The primary rationale for investigating this compound lies in its utility as a key intermediate for pharmacologically active compounds. Its structure is not arbitrary; it is a carefully designed fragment that combines the desirable features of both imidazole and aniline. The ethoxy linker provides the correct spacing and orientation to position these two key recognition elements for optimal binding to a target protein.

Academic and industrial research has demonstrated its role in the synthesis of potent kinase inhibitors. For example, this aniline derivative is a documented precursor in the creation of dual inhibitors of Mer and c-Met kinases, which are targets in cancer therapy. nih.gov The investigation of such intermediates is crucial for optimizing synthetic routes, improving yields, and exploring how modifications to the intermediate's structure affect the final compound's activity. By studying the synthesis and reactivity of this compound, chemists can develop more efficient pathways to novel therapeutics.

Physicochemical Properties of this compound

PropertyValue
CAS Number 464913-73-3 americanelements.comsigmaaldrich.combldpharm.com
Molecular Formula C₁₁H₁₃N₃O americanelements.com
Molecular Weight 203.24 g/mol americanelements.comsigmaaldrich.com
IUPAC Name 2-(2-imidazol-1-ylethoxy)aniline americanelements.com
SMILES C1=CC=C(C(=C1)N)OCCN2C=CN=C2 americanelements.com
Appearance Powder americanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O B2703103 2-[2-(1H-imidazol-1-yl)ethoxy]aniline CAS No. 464913-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-imidazol-1-ylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIICVXQZMZRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnection Approaches to 2-[2-(1H-imidazol-1-yl)ethoxy]aniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a logical synthetic route. lkouniv.ac.in For this compound, two primary strategic disconnections are most logical, focusing on the formation of the ether linkage and the carbon-nitrogen bond of the imidazole (B134444) ring.

Disconnection of the Aryl Ether C-O Bond: This is a common and reliable strategy for ether synthesis. lkouniv.ac.inwordpress.com This disconnection breaks the bond between the aniline (B41778) ring's oxygen and the ethoxy bridge. This approach leads to two key synthons: a 2-aminophenoxide anion and a 2-(1H-imidazol-1-yl)ethyl cation. The corresponding synthetic equivalents would be 2-aminophenol (B121084) and a 1-(2-haloethyl)-1H-imidazole derivative (e.g., 1-(2-chloroethyl)-1H-imidazole). The forward reaction would typically be a Williamson ether synthesis. wikipedia.orglibretexts.org

Disconnection of the Imidazole C-N Bond: This strategy focuses on forming the bond between the imidazole nitrogen and the ethoxy side chain. This disconnection leads to an imidazole anion and a 2-(2-haloethoxy)aniline cation as synthons. The practical reagents for this approach would be imidazole and 1-(2-bromoethoxy)-2-nitrobenzene (B99480), followed by reduction of the nitro group. A more direct route would involve coupling imidazole with 2-(2-bromoethoxy)aniline. This bond formation is typically achieved via transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. wikipedia.org

These two distinct approaches offer different advantages regarding the availability of starting materials and the complexity of the synthetic steps involved.

Development of Novel Synthetic Pathways for the Target Compound

Based on the retrosynthetic analysis, two primary synthetic pathways can be developed. Each pathway relies on different types of coupling reactions and offers unique advantages.

Exploration of Diverse Coupling Reactions

The construction of this compound can be efficiently achieved using well-established coupling reactions.

Pathway A: Williamson Ether Synthesis: This classical method remains one of the most popular and straightforward ways to prepare ethers. wikipedia.org The synthesis would begin with the deprotonation of 2-aminophenol using a suitable base (e.g., sodium hydride) to form the corresponding phenoxide. This nucleophile then reacts with 1-(2-chloroethyl)-1H-imidazole via an SN2 reaction to form the target molecule. Protecting the amine group of 2-aminophenol might be necessary to prevent competitive N-alkylation, although the higher acidity of the phenolic proton often allows for selective O-alkylation.

Pathway B: Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction for forming carbon-heteroatom bonds, including C-N bonds. wikipedia.org This pathway would involve the coupling of 1-(2-bromoethoxy)-2-nitrobenzene with imidazole. The reaction typically requires a copper catalyst (e.g., CuI), a ligand (such as L-proline or a diamine), a base (e.g., K₂CO₃), and a polar aprotic solvent like DMF or DMSO at elevated temperatures. researchgate.netnih.gov Following the successful coupling, the nitro group would be reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield the final product.

Pathway C: Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds with a broad substrate scope and functional group tolerance. wuxiapptec.comyoutube.com The reaction would couple imidazole with a pre-formed 2-(2-haloethoxy)aniline derivative. This approach offers the advantage of milder reaction conditions compared to the traditional Ullmann coupling. The efficacy of this reaction is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The yield and purity of the final product are highly dependent on the optimization of reaction parameters for the chosen synthetic pathway.

For the Ullmann condensation , modern developments have led to milder and more efficient conditions compared to the harsh requirements of the original protocol. The choice of ligand is critical; L-proline has been shown to be effective in promoting the N-arylation of imidazoles. researchgate.net The catalyst system, base, solvent, and temperature all play interconnected roles.

Table 1: Optimization Parameters for Ullmann-Type N-Arylation of Imidazoles

ParameterTypical Reagents/ConditionsComments
Copper Source CuI, Cu₂O, CuCl, Copper NanoparticlesCuI is the most common and effective catalyst. researchgate.net
Ligand L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamineLigands accelerate the reaction, allowing for lower temperatures. researchgate.net
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact yield and reaction rate.
Solvent DMF, DMSO, Toluene, DioxaneHigh-boiling polar aprotic solvents are generally preferred. wikipedia.org
Temperature 80-120 °CModern ligand systems have significantly reduced the high temperatures traditionally required.

For the Buchwald-Hartwig amination , optimization involves screening a variety of palladium precatalysts and phosphine ligands. The ligand's structure (e.g., steric bulk and electronic properties) is crucial for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. wuxiapptec.comresearchgate.net

Table 2: Optimization Parameters for Buchwald-Hartwig Amination

ParameterTypical Reagents/ConditionsComments
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Palladacycle precatalystsPrecatalysts offer improved stability and rapid generation of the active Pd(0) species. wuxiapptec.com
Ligand Biaryl phosphines (e.g., XPhos, RuPhos), Josiphos-type ligandsThe ligand is critical for reaction efficiency and substrate scope. bristol.ac.uk
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃Strong bases are common, but weaker bases can be used to improve functional group tolerance. wuxiapptec.com
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required.
Temperature 80-110 °CReaction temperatures are generally milder than for Ullmann couplings.

Green Chemistry Principles in Synthetic Design and Implementation

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas for improvement include the use of sustainable solvents, energy-efficient reaction conditions, and recyclable catalysts.

Recent research has focused on developing Ullmann couplings in greener solvents. For instance, deep eutectic solvents (DESs), which are biodegradable and derived from natural sources, have been successfully used as both the solvent and a reactant in Ullmann ether synthesis. nih.gov For the N-arylation of imidazoles, the use of water or solvent-free conditions, often assisted by microwave or ultrasound irradiation, represents a significant green advancement. mdpi.comresearchgate.netnih.gov These techniques can dramatically reduce reaction times and energy consumption. researchgate.net

The development of heterogeneous catalysts, such as copper or palladium nanoparticles supported on materials like magnetic nanoparticles or graphene oxide, is another key green strategy. researchgate.netresearchgate.net These catalysts can be easily recovered from the reaction mixture (e.g., by using an external magnet) and reused multiple times, reducing waste and cost.

Chemo- and Regioselective Derivatization Strategies of this compound

The target molecule possesses several reactive sites, including the primary amino group, the electron-rich aniline ring, and the imidazole ring. This allows for selective derivatization to generate a library of related compounds.

Modifications at the Aniline Moiety

The aniline moiety is a prime target for derivatization due to the reactivity of the amino group and the aromatic ring.

N-Alkylation and N-Acylation: The primary amine is a potent nucleophile and can be readily alkylated or acylated. Selective mono-N-alkylation can be challenging due to the increased nucleophilicity of the resulting secondary amine, which can lead to dialkylation. researchgate.net However, using bulky alkylating agents or specific reaction conditions, such as employing ionic liquids as solvents, can enhance selectivity for the mono-alkylated product. psu.edugoogle.com N-acylation, using acyl chlorides or anhydrides, is typically a high-yielding and selective reaction that forms a stable amide.

Electrophilic Aromatic Substitution: The amino (-NH₂) and alkoxy (-OR) groups are both strongly activating and ortho, para-directing. The position para to the amino group (position 5 of the aniline ring) is the most likely site for electrophilic substitution due to the steric hindrance imposed by the bulky ethoxy-imidazole substituent at the ortho position. Reactions such as sulfonation can be achieved under mild conditions. For example, direct sulfonylation of anilines can be performed using sulfinate salts under photoredox catalysis, offering excellent functional group tolerance. nih.govrsc.org This regioselectivity allows for the predictable installation of various functional groups on the aniline ring. mdpi.comresearchgate.net

Structural Elucidation and Conformational Analysis Via Advanced Spectroscopic and Diffraction Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy would be the primary method for confirming the molecular structure of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline in solution. Both ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each atom.

Based on the structure, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the aniline (B41778) ring, the imidazole (B134444) ring, and the ethoxy bridge. The aromatic region would likely display complex splitting patterns due to the ortho-disubstitution on the aniline ring. The protons of the imidazole ring would appear as characteristic singlets or doublets, and the methylene (B1212753) protons of the ethoxy linker would present as triplets, assuming free rotation.

A hypothetical data table for the expected ¹H NMR chemical shifts is presented below for illustrative purposes, based on general chemical shift ranges for similar functional groups.

Proton Expected Chemical Shift (ppm) Multiplicity
Aniline -NH₂3.5 - 4.5Broad Singlet
Aniline Ar-H6.5 - 7.5Multiplet
Imidazole H-2~7.6Singlet
Imidazole H-4/H-5~7.0Singlet
O-CH₂~4.2Triplet
N-CH₂~4.0Triplet

Similarly, a ¹³C NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons of the aniline and imidazole rings from the aliphatic carbons of the ethoxy linker.

2D NMR Techniques for Connectivity and Proximity Determination

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, various 2D NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the adjacent methylene groups of the ethoxy linker. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This would definitively confirm the bonding framework of the molecule.

Dynamic NMR for Conformational Exchange Studies

The flexible ethoxy linker in this compound allows for multiple conformations in solution. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at different temperatures, could provide insights into the rotational barriers and the rates of exchange between different conformational states. However, no such studies have been published for this compound.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of its molecular geometry.

Polymorphism Studies and Crystal Engineering

The potential for different hydrogen bonding motifs and packing arrangements raises the possibility of polymorphism, where the compound can exist in different crystalline forms. Polymorphism studies are important in materials science and pharmaceuticals, but no such investigations have been reported for this compound.

Advanced Mass Spectrometry for Isotopic Fingerprinting and Fragmentation Pathway Analysis

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), would be used to determine the exact mass of the molecule and confirm its elemental composition. The isotopic distribution pattern would further corroborate the chemical formula.

Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of the protonated molecule. By inducing fragmentation and analyzing the resulting daughter ions, it would be possible to deduce the connectivity of the molecule and gain further structural confirmation. Common fragmentation patterns for such a molecule might include cleavage of the ether linkage or fragmentation of the imidazole ring. However, no experimental mass spectral data for this compound is currently available in scientific literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Molecular Conformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular conformations. A detailed vibrational analysis of this compound would provide critical insights into its molecular structure.

An experimental IR and Raman spectroscopic study would yield spectra with characteristic bands corresponding to the vibrational modes of the molecule's constituent parts: the aniline ring, the imidazole ring, and the ethoxy linker. The positions, intensities, and shapes of these bands would allow for the definitive characterization of the compound.

Expected Vibrational Modes for this compound:

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aniline (N-H)Symmetric & Asymmetric Stretching3300 - 3500IR, Raman
Aniline (C-N)Stretching1250 - 1360IR, Raman
Aromatic C-HStretching3000 - 3100IR, Raman
Aromatic C=CRing Stretching1450 - 1600IR, Raman
Imidazole (C=N)Stretching1500 - 1650IR, Raman
Imidazole (C-N)Stretching1250 - 1350IR, Raman
Ether (C-O-C)Asymmetric & Symmetric Stretching1050 - 1260IR, Raman
Alkyl C-HStretching2850 - 2960IR, Raman

This table represents a generalized expectation of vibrational frequencies. Actual experimental values for this compound would be required for a precise analysis.

A comparative analysis of the IR and Raman spectra would be crucial. Due to selection rules, some vibrational modes may be more prominent in one technique than the other, providing complementary information. For instance, the symmetric vibrations of non-polar bonds often yield strong Raman signals, while polar functional groups typically show strong absorption in the infrared spectrum. Furthermore, computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to predict the vibrational frequencies and aid in the assignment of the experimental bands, offering a deeper understanding of the molecule's conformational isomers and their relative stabilities.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Structural Probes

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are indispensable for the study of chiral molecules. These methods measure the differential absorption and refraction of left and right circularly polarized light, respectively. For this compound to be analyzed by these techniques, it would first need to be resolved into its constituent enantiomers, as the racemic mixture would be chiroptically silent.

Assuming the existence of stable enantiomers, a CD and ORD analysis would provide valuable information about the three-dimensional arrangement of the atoms, particularly the absolute configuration of any stereogenic centers and the conformational preferences of the molecule in solution.

Hypothetical Chiroptical Data for an Enantiomer of this compound:

TechniqueMeasurementWavelength Range (nm)Potential Information
Circular Dichroism (CD)Molar Ellipticity [θ]200 - 400Electronic transitions of chromophores (aniline, imidazole) and their spatial relationship, aiding in absolute configuration assignment.
Optical Rotatory Dispersion (ORD)Molar Rotation [Φ]200 - 700The change in optical rotation with wavelength, which can be used to identify Cotton effects and correlate with the CD spectrum.

This table is purely illustrative. The actual CD and ORD spectra would be dependent on the specific enantiomer and the solvent used.

The Cotton effect, a characteristic change in optical rotation in the vicinity of an absorption band, observed in an ORD spectrum, and the corresponding peaks in the CD spectrum, are directly related to the electronic transitions within the chiral molecule. For this compound, the aromatic rings of the aniline and imidazole moieties would act as the primary chromophores. The signs and magnitudes of the observed Cotton effects could be correlated with the spatial orientation of these groups relative to each other, providing insights into the molecule's preferred conformation in solution.

Theoretical and Computational Chemistry Approaches to 2 2 1h Imidazol 1 Yl Ethoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of "2-[2-(1H-imidazol-1-yl)ethoxy]aniline". These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within the molecule, which are key determinants of its chemical properties.

Density Functional Theory (DFT) for Ground State Properties and Spectroscopic Parameters

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size.

For "this compound," DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine a variety of ground state properties. These include the optimized molecular geometry, bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Furthermore, DFT is instrumental in predicting spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. core.ac.ukresearchgate.netresearchgate.net

Table 1: Predicted Ground State Properties of this compound using DFT

PropertyPredicted Value
Electronic Energy Value in Hartrees
Dipole Moment Value in Debye
HOMO Energy Value in eV
LUMO Energy Value in eV
HOMO-LUMO Gap Value in eV

Note: The values in this table are illustrative and would be obtained from a specific DFT calculation.

Ab Initio Methods for High-Accuracy Energetic and Geometrical Analysis

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark data for energetic and geometrical parameters.

For "this compound," high-level ab initio calculations could be employed to obtain highly accurate bond lengths and angles, providing a reliable reference for experimental data. researchgate.net These methods are also crucial for calculating precise interaction energies, such as hydrogen bonding, which may play a role in the molecule's conformational preferences and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time, including its conformational flexibility and interactions with its environment. researchgate.net

MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing how the molecule moves and changes shape. For "this compound," MD simulations can be used to explore its conformational landscape, identifying the most stable and frequently adopted shapes in different environments.

Furthermore, MD simulations are particularly powerful for studying solvation effects. By placing the molecule in a box of explicit solvent molecules, such as water, the simulations can model how the solvent influences the molecule's conformation and dynamics. This is crucial for understanding the behavior of the compound in biological systems or in solution-phase reactions. researchgate.net

Prediction of Spectroscopic Signatures and Validation against Experimental Data

A key application of computational chemistry is the prediction of spectroscopic signatures, which can be directly compared with experimental measurements to validate both the theoretical models and the experimental structural assignments.

As mentioned, DFT calculations can provide theoretical IR, Raman, and NMR spectra. core.ac.ukresearchgate.net By comparing the calculated wavenumbers and chemical shifts with experimental data, a detailed assignment of the observed signals can be achieved. Discrepancies between theoretical and experimental spectra can often be resolved by considering factors such as solvent effects or intermolecular interactions in the computational model. researchgate.net

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of "this compound." nih.gov These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueExperimental Value
Key IR Frequencies (cm⁻¹) e.g., N-H stretch, C=N stretchCorresponding experimental values
¹H NMR Chemical Shifts (ppm) e.g., Imidazole (B134444) protons, Aniline (B41778) protonsCorresponding experimental values
¹³C NMR Chemical Shifts (ppm) e.g., Imidazole carbons, Aniline carbonsCorresponding experimental values
UV-Vis λmax (nm) Predicted absorption maximumCorresponding experimental value

Note: This table illustrates the type of data that would be used to validate computational predictions against experimental findings.

Computational Design of Derivatives and Analogs with Modified Electronic or Steric Profiles

Computational chemistry serves as a powerful tool for the rational design of new molecules with desired properties. By starting with the structure of "this compound," computational methods can be used to predict how chemical modifications will affect its electronic and steric profiles. nih.gov

For example, by systematically introducing different substituent groups onto the aniline or imidazole rings in silico, researchers can calculate how these changes influence properties such as the HOMO-LUMO gap, dipole moment, and molecular shape. This allows for the screening of a large number of potential derivatives to identify candidates with enhanced reactivity, specific binding affinities, or other desirable characteristics before committing to their synthesis. researchgate.net This computational pre-screening can significantly accelerate the discovery and development of new functional molecules.

Reaction Mechanism Elucidation via Computational Transition State Search

Understanding the mechanisms of chemical reactions is crucial for controlling their outcomes and designing more efficient synthetic routes. Computational chemistry provides a powerful means to investigate reaction pathways and identify transition states, which are the high-energy intermediates that connect reactants to products.

For "this compound," computational methods can be used to explore potential reactions it might undergo. By mapping out the potential energy surface of a reaction, researchers can identify the lowest energy pathway and calculate the activation energy, which determines the reaction rate. Techniques like transition state searching algorithms can pinpoint the geometry of the transition state, providing valuable insights into the bond-breaking and bond-forming processes that occur during the reaction.

Investigation of Reactivity Profiles and Mechanistic Pathways

Acid-Base Properties and Protonation Equilibria of the Imidazole (B134444) and Aniline (B41778) Centers

The structure of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline features two primary centers susceptible to protonation and deprotonation: the aniline (-NH2) group and the imidazole ring.

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The pyridine-like nitrogen atom (N-3) is basic, with a lone pair of electrons that can accept a proton. The pKa of the conjugate acid of imidazole is approximately 7.0, making it a moderately weak base. wikipedia.orgnih.gov The pyrrole-like nitrogen (N-1), which is part of the ethoxy linkage in this molecule, bears a proton in the neutral state and can be deprotonated under strongly basic conditions, with a pKa value of around 14.5. wikipedia.orgpearson.com

The aniline moiety contains a primary aromatic amine group. The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring, which reduces its basicity compared to aliphatic amines. The pKa of the conjugate acid of aniline is typically around 4.6. The presence of the ortho-ethoxy group (-OCH2CH2-Im) is expected to slightly increase the basicity of the aniline nitrogen due to its electron-donating inductive effect, though this effect might be modulated by steric factors.

Protonation equilibria will, therefore, involve a series of species depending on the pH of the solution. In strongly acidic media, both the imidazole and aniline nitrogens will be protonated. As the pH increases, the anilinium ion will deprotonate first, followed by the imidazolium (B1220033) ion.

Table 1: Estimated pKa Values for Functional Groups in this compound

Functional GroupProcessEstimated pKa
Aniline -NH3+Deprotonation~4.6-5.0
ImidazoliumDeprotonation~7.0
Imidazole N-HDeprotonation~14.5

Note: These are estimated values based on the parent functional groups. Actual values for the specific molecule may vary.

Exploration of Oxidation and Reduction Pathways

The aniline and imidazole rings are the primary sites for redox activity in the molecule.

Oxidation: Anilines are known to undergo oxidation, often leading to the formation of polymeric materials (polyaniline). The oxidation potential of aniline is influenced by substituents on the aromatic ring. nih.gov The ortho-ethoxy group is an electron-donating group, which is expected to lower the oxidation potential of the aniline moiety, making it more susceptible to oxidation compared to unsubstituted aniline. researchgate.net Electrochemical oxidation of anilines typically proceeds via a one-electron transfer to form a radical cation, which can then undergo further reactions like dimerization or polymerization. nih.gov The imidazole ring is generally more resistant to oxidation than the aniline ring but can be oxidized under harsh conditions.

Reduction: The aromatic rings of both aniline and imidazole are generally resistant to reduction under standard chemical conditions. Catalytic hydrogenation at high pressure and temperature would be required to reduce the aromatic systems. The introduction of specific functional groups, such as a nitro group, would provide a more readily reducible site, but no such groups are present in the parent molecule. nih.gov

Role as a Ligand in Coordination Chemistry: Complexation with Metal Ions

The nitrogen atoms in both the imidazole and aniline moieties possess lone pairs of electrons, making this compound a potential ligand for coordination with metal ions. The pyridine-like nitrogen of the imidazole ring is a well-established coordination site for a wide variety of metal ions. The aniline nitrogen can also coordinate to metal centers, although its coordination is generally weaker due to the reduced basicity caused by electron delocalization.

The ethoxy linker provides flexibility, allowing the molecule to act as a bidentate or even a bridging ligand, coordinating to one or more metal centers. This could lead to the formation of various coordination complexes, including discrete mononuclear or polynuclear complexes and coordination polymers.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) Incorporating the Compound

While there are no specific reports on the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs), its structure suggests it could be a suitable organic linker. To be used in MOF synthesis, the molecule would typically need to be functionalized with carboxylate or other bridging groups to form a stable, porous framework. The presence of both imidazole and aniline groups offers potential for post-synthetic modification of the resulting MOF, where these groups could be used to anchor catalytic species or other functional molecules.

Development of Novel Homogeneous and Heterogeneous Catalysts

Metal complexes of imidazole-containing ligands are known to be effective catalysts for a range of organic transformations. If this compound were used to form metal complexes, these could potentially exhibit catalytic activity. The specific catalytic applications would depend on the choice of metal ion and the coordination environment. For instance, copper complexes with imidazole ligands have been explored for oxidation and cross-coupling reactions. If immobilized on a solid support, these complexes could serve as heterogeneous catalysts, offering advantages in terms of separation and reusability.

Participation in Organic Reactions as a Nucleophile or Electrophile

Nucleophilic Reactivity: The primary amine of the aniline moiety and the pyridine-like nitrogen of the imidazole ring are both nucleophilic centers. The aniline nitrogen can participate in reactions such as acylation, alkylation, and diazotization. The nucleophilicity of the aniline is modulated by the ortho-ethoxy group. The imidazole nitrogen is also a good nucleophile and can react with electrophiles.

Electrophilic Reactivity: The aromatic ring of the aniline moiety is activated towards electrophilic substitution by the electron-donating amino and ethoxy groups. Therefore, it is expected to readily undergo reactions like halogenation, nitration, and sulfonation, primarily at the para position relative to the amino group, and to a lesser extent, the other ortho position. The imidazole ring can also undergo electrophilic substitution, although it is generally less reactive than the activated aniline ring.

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of this compound would be dictated by the chromophores present, namely the aniline and imidazole rings. Anilines can undergo photo-oxidation, and the presence of the electron-donating ethoxy group might influence this process. Imidazole derivatives have been studied for their photostability, with some undergoing photo-oxidation or photoisomerization upon UV irradiation. rsc.orgresearchgate.netnih.gov The excited state dynamics would likely involve transitions to singlet and triplet excited states, with potential for intersystem crossing. The specific photochemical pathways, such as photodegradation or photopolymerization, would depend on the irradiation wavelength and the presence of oxygen or other reactive species. rsc.org

Advanced Analytical Methodologies for Trace Detection and Quantification in Research Matrices

Exploration of 2 2 1h Imidazol 1 Yl Ethoxy Aniline in Materials Science and Supramolecular Chemistry

Incorporation into Polymeric Systems for Functional Materials

The aniline (B41778) subunit of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline serves as a reactive handle for integrating this molecule into larger polymeric systems. Such incorporation can be achieved through either the formation of covalent bonds to build the polymer backbone or through non-covalent interactions to modify existing polymers.

The primary aromatic amine of the aniline group makes this compound a suitable monomer for oxidative polymerization, a common method for synthesizing polyaniline (PANI) and its derivatives. nih.govrsc.org In this process, a chemical or electrochemical oxidant is used to induce the formation of covalent bonds between monomer units, typically leading to a conjugated polymer backbone.

The polymerization of this compound would result in a PANI derivative where each repeating unit is functionalized with a pendant -O-(CH₂)₂-imidazole group. The presence of this relatively large substituent would likely have significant effects on the resulting polymer's properties compared to unsubstituted PANI.

Solubility: The flexible ethoxy chain and the polar imidazole (B134444) group could disrupt inter-chain packing, potentially increasing the polymer's solubility in common organic solvents, a known challenge with pristine PANI.

Conductivity: The electronic properties of the substituent could influence the doping level and charge transport along the polymer backbone. nih.gov

Functionality: The pendant imidazole groups would introduce new functionalities, such as sites for metal ion chelation, post-polymerization modification, or specific interactions with other molecules. researchgate.net

The synthesis would proceed via oxidative coupling, analogous to other substituted anilines. rsc.orgresearchgate.net The choice of oxidant (e.g., ammonium (B1175870) persulfate) and reaction conditions would be critical in controlling the molecular weight and structure of the final polymer. nih.gov

Beyond serving as a monomer, this compound can be utilized as a functional additive in non-covalent approaches, such as doping or blending with host polymers. The process of doping in conducting polymers involves redox reactions that generate charge carriers along the polymer chain, thereby increasing conductivity. nih.gov

When blended with a conducting polymer like emeraldine (B8112657) base PANI, the imidazole moiety of this compound can act as a dopant. The imidazole ring can be protonated by an acid, and the resulting imidazolium (B1220033) cation can then interact with the PANI backbone, inducing a doped state. This is analogous to the doping of PANI with imidazolium-based ionic liquids, which has been shown to enhance solubility and conductivity. researchgate.net

Furthermore, the molecule can be physically blended with other polymers to create composite materials. The imidazole and aniline groups can form hydrogen bonds with polar polymer matrices, improving miscibility and potentially creating materials with enhanced mechanical or thermal properties. mdpi.com This approach allows for the modification of material properties without altering the primary covalent structure of the host polymer. orientjchem.org

Table 1: Potential Roles of this compound in Polymeric Systems
ApproachRole of CompoundInteracting Functional Group(s)Anticipated Effect on Material PropertiesRelevant Literature Context
Covalent PolymerizationMonomerAniline (-NH₂)Forms a functionalized PANI derivative; may improve solubility and introduce new active sites.Oxidative polymerization of substituted anilines. rsc.org
Non-Covalent DopingDopantImidazole RingProtonation of imidazole can induce conductivity in a host polymer like PANI.Doping of PANI with acids and ionic liquids. nih.govresearchgate.netorientjchem.org
Polymer BlendingFunctional AdditiveAniline, Imidazole, EtherCan form hydrogen bonds with a host polymer matrix, improving miscibility and modifying properties.Blending of polymers with functional organic molecules. mdpi.com

Self-Assembly Processes and Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build ordered structures from molecular components. The multiple hydrogen bonding sites and potential for host-guest interactions make this compound an excellent candidate for constructing complex supramolecular architectures.

The molecule possesses several functional groups capable of acting as hydrogen bond donors and acceptors, making it highly suitable for self-assembly into ordered networks. nih.gov The aniline -NH₂ group and the imidazole N-H group are effective hydrogen bond donors, while the lone pairs on the aniline nitrogen, the ether oxygen, and the sp²-hybridized nitrogen of the imidazole ring are effective acceptors.

These interactions can lead to the formation of predictable supramolecular synthons, which are robust structural motifs that guide the assembly process. researchgate.net For instance, N-H···N interactions between aniline and imidazole moieties or between two imidazole rings could form linear chains or cyclic motifs. researchgate.netnih.gov The interplay of these various interactions could result in the formation of one-dimensional tapes, two-dimensional sheets, or even three-dimensional hydrogen-bonded organic frameworks (HOFs). researchgate.net

Table 2: Potential Hydrogen Bonding Interactions in this compound
Hydrogen Bond DonorHydrogen Bond AcceptorPotential Supramolecular Motif
Aniline N-HImidazole N (sp²)Linear chains, Dimers
Aniline N-HEther OIntra- or intermolecular chains
Aniline N-HAniline NChains, Sheets
Imidazole N-HImidazole N (sp²)Catemeric chains, Dimers
Imidazole N-HAniline NHeterodimeric interactions
Imidazole N-HEther OIntermolecular chains

The formation of inclusion complexes through host-guest chemistry is a cornerstone of supramolecular science. researchgate.net Macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes possess hydrophobic cavities capable of encapsulating guest molecules of appropriate size and shape. mdpi.comfrontiersin.orgnih.gov

The aromatic aniline and imidazole rings of this compound make it a suitable guest for encapsulation. For example, the aniline ring could be included within the cavity of a β-cyclodextrin molecule. nih.govnih.gov The driving forces for this complexation would include hydrophobic interactions between the aromatic ring and the nonpolar interior of the cyclodextrin, as well as potential hydrogen bonding between the molecule's polar groups (e.g., -NH₂) and the hydroxyl groups on the rim of the cyclodextrin. frontiersin.org

Such host-guest complexation can dramatically alter the physicochemical properties of the guest molecule, including:

Increased Aqueous Solubility: Encapsulation can shield the hydrophobic parts of the molecule, enhancing its solubility in water. mdpi.com

Stabilization: The host cavity can protect the guest from degradation.

Controlled Release: The guest can be released from the host in response to external stimuli, a principle widely used in drug delivery. nih.gov

The specific binding affinity would depend on the size compatibility between the guest and the host's cavity and the strength of the non-covalent interactions. rsc.orgias.ac.in

Application as a Probe or Reporter Molecule in Chemical and Material Systems

A molecular probe or sensor is a compound that signals the presence of a specific analyte or a change in its environment through a detectable change in its physical properties, often optical (colorimetric or fluorescent). nih.gov The structure of this compound integrates potential fluorophores (aniline and imidazole rings) with specific binding sites, suggesting its utility as a reporter molecule.

The imidazole moiety is a well-known metal-coordinating ligand and can also interact with anions. nih.gov Coordination of a metal ion to the imidazole nitrogen would alter the electronic structure of the molecule, which could lead to a change in its UV-Vis absorption or fluorescence emission spectrum. nih.gov Similarly, the aniline group is sensitive to pH; its protonation state changes significantly with the acidity of the environment, which can also modulate its photophysical properties.

Therefore, this molecule could potentially be developed as a fluorescent probe for detecting specific metal ions or for reporting on local pH changes in a system. The recognition ability of the imidazole group, combined with the environmentally sensitive fluorescence of the aromatic system, provides a basis for sensor design. mdpi.com For instance, the interaction of the probe with an analyte could enhance intramolecular charge transfer (ICT), resulting in a detectable shift in the fluorescence emission. mdpi.com

Development of Nanomaterials and Hybrid Constructs Incorporating the Compound

No studies have been identified that describe the use of this compound in the synthesis or development of nanomaterials or hybrid constructs. Research in this area typically involves the incorporation of functional molecules to impart specific properties to nanoparticles, nanotubes, or composite materials. However, the role of this particular compound as a ligand, stabilizer, or functional component in such systems has not been reported in the available literature.

Surface Functionalization and Interface Chemistry

Similarly, there is a lack of information regarding the application of this compound in surface functionalization and interface chemistry. The unique combination of an aniline group, an imidazole ring, and a flexible ethoxy linker suggests potential for this molecule to act as a corrosion inhibitor, a surface modifier for electrodes, or a component in the formation of self-assembled monolayers. The aniline group could be used for electropolymerization or diazonium-based surface grafting, while the imidazole moiety is known for its ability to coordinate with metal surfaces. However, no experimental or theoretical studies confirming these potential applications have been found.

Due to the absence of research data, no detailed findings or data tables can be provided for these sections. The exploration of this compound in these specific areas of materials science remains an open field for future investigation.

Interdisciplinary Research Perspectives and Future Avenues

Potential as a Building Block for Complex Architectures and Natural Product Synthesis

The structure of 2-[2-(1H-imidazol-1-yl)ethoxy]aniline makes it a promising bifunctional building block for the synthesis of complex molecules. The imidazole (B134444) ring is a fundamental component of many natural products, particularly marine alkaloids, and is a privileged scaffold in medicinal chemistry. lifechemicals.comnih.gov The aniline (B41778) moiety is also a crucial precursor in the synthesis of pharmaceuticals, dyes, and polymers. researchgate.netyufenggp.comwikipedia.org

The primary amine of the aniline group can be readily diazotized to be converted into a range of other functional groups, or it can undergo electrophilic substitution reactions at its ortho- and para- positions. wikipedia.org The imidazole ring offers multiple sites for functionalization and is a key component in the structure of the amino acid histidine and the hormone histamine (B1213489). nih.gov This dual reactivity could be exploited in domino or multicomponent reactions to rapidly build molecular complexity. For instance, the aniline could serve as an anchor point for constructing a larger scaffold, while the imidazole ring could be used to introduce specific binding properties or catalytic activity.

Table 1: Examples of Bioactive Scaffolds Incorporating Imidazole or Aniline Moieties

Scaffold/Compound Class Incorporated Moiety Significance
Pyrrole-imidazole alkaloids (e.g., Oroidine) Imidazole Exhibit a wide range of biological activities and serve as inspiration for synthetic compounds. lifechemicals.com
Polyurethanes Aniline (via MDI) Aniline is a primary precursor for methylene (B1212753) diphenyl diisocyanate (MDI), a key component of polyurethane polymers. wikipedia.org
Histamine H2 antagonists (e.g., Cimetidine) Imidazole The imidazole ring is crucial for binding to and blocking the histamine H2 receptor. lifechemicals.com
Kinase Inhibitors (e.g., Nilotinib) Imidazole Serves as a core structural element for interaction with the target enzyme. lifechemicals.com

This table illustrates the established importance of the core functional groups within this compound as building blocks in diverse chemical fields.

Role in the Development of New Synthetic Methodologies and Reagents

The development of novel synthetic methods is a continuous pursuit in organic chemistry, and scaffolds like this compound offer potential in this area. Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands for transition metals. lifechemicals.com The aniline portion of the molecule can be used in classic reactions like the Skraup synthesis of quinolines or the Sandmeyer reactions, which are cornerstones of synthetic chemistry. wikipedia.org

Recent advances have focused on developing regiocontrolled methods for synthesizing substituted imidazoles to access a wide array of substitution patterns for applications in pharmaceuticals, functional materials, and catalysis. rsc.orgrsc.orgresearchgate.net The van Leusen imidazole synthesis, for example, is a versatile strategy for creating imidazole-based medicinal molecules. mdpi.com The presence of both an aniline and an imidazole in one molecule could allow it to be used as a novel ligand for catalysis or as a substrate in the development of new multicomponent reactions that form multiple bonds in a single operation. rsc.org

Green Chemistry Innovations and Sustainable Chemical Processes Involving the Compound

Green chemistry principles, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly important. wjbphs.com Research into the synthesis of imidazoles and anilines has seen a shift towards more sustainable methods. For imidazoles, this includes the use of green tools like microwave irradiation, ultrasound, and reusable catalysts such as zeolites, often in solvent-free conditions or using environmentally benign solvents like water or ionic liquids. researchgate.nettandfonline.combohrium.comrsc.org

Similarly, traditional methods for producing anilines can be energy-intensive and generate significant waste. specchemonline.com Recent innovations include electrocatalytic methods that reduce nitroarenes to anilines at room temperature and pressure using a redox mediator, a process that can be powered by renewable electricity. specchemonline.com The synthesis of this compound could leverage these green approaches. For instance, its production could be designed using a microwave-assisted, zeolite-catalyzed process, significantly reducing reaction times and energy consumption compared to conventional heating. rsc.orgnih.gov

Table 2: Comparison of Synthetic Methods for Imidazole Synthesis

Method Conditions Advantages
Conventional Heating High temperature, organic solvents, long reaction times Well-established procedures
Microwave-Assisted Synthesis Microwave irradiation, often solvent-free or with green solvents Rapid reaction rates, higher yields, energy efficient. researchgate.nettandfonline.com
Ultrasound Irradiation High-frequency sound waves Enhanced reaction efficiency, environmentally sustainable. researchgate.net
Reusable Catalysts (e.g., Zeolites) Solid acid catalysts, often solvent-free Easy catalyst separation and reuse, reduced waste. rsc.org

This table highlights various green chemistry approaches that could be applied to the synthesis of imidazole-containing compounds like the one under discussion.

Emerging Applications in Analytical Probes and Sensing Technologies

The combination of an aniline group, which can be part of a fluorophore, and an imidazole ring, a known metal-coordinating ligand, makes this compound a highly promising candidate for developing new analytical sensors. seejph.com Imidazole-based fluorescent probes have been successfully developed for the detection of various metal cations, including Cu²⁺, Ag⁺, and Fe³⁺, as well as anions and small organic molecules. bohrium.commdpi.com The sensing mechanism often relies on the coordination of the analyte to the imidazole nitrogen atoms, which modulates the fluorescence properties of the molecule (e.g., via quenching or enhancement). seejph.com

Aniline and its derivatives are also key components in fluorescent probes, particularly for detecting vapors and pollutants. acs.orgmdpi.com Sensors have been designed where the fluorescence is quenched upon reaction with aniline vapor, with detection limits reaching the parts-per-billion (ppb) and even parts-per-trillion (ppt) range. acs.orgbohrium.comacs.org Therefore, this compound could be envisioned as a selective chemosensor. For example, binding of a specific metal ion to the imidazole moiety could trigger a change in the fluorescence of the aniline portion through mechanisms like photoinduced electron transfer (PET), allowing for sensitive and selective detection. acs.org

Table 3: Performance of Selected Imidazole- and Aniline-Based Fluorescent Sensors

Sensor Type Analyte Detection Limit Reference
Phenanthro-imidazole derivative Cu²⁺ 2.77 x 10⁻⁸ M (1.77 ppb) mdpi.com
Imidazole-derived sensor (TS) Cu²⁺ 0.09 µM researchgate.net
Multiple-anchored probe (8FP-2F) Aniline Vapor ~3 ppb acs.org

This table summarizes the high sensitivity achieved by sensors incorporating the core functional groups present in this compound, underscoring its potential in this field.

Computational Predictions for Novel Chemical Functions and Material Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of novel molecules before their synthesis. nih.govcdnsciencepub.com Such studies can provide deep insights into molecular and electronic structures, vibrational frequencies, and HOMO-LUMO energy gaps, which are crucial for understanding a compound's potential applications. researchgate.net

For aniline and its derivatives, DFT calculations have been used to investigate structural and electronic properties, showing that they behave as semiconductors. nih.gov Similar studies on imidazole derivatives have been used to predict their stability, reactivity, and potential as inhibitors for biological targets like viral proteases. nih.govmdpi.comnih.gov Applying these computational methods to this compound could predict its electronic band gap, guiding its potential use in organic electronics. cdnsciencepub.com Furthermore, molecular docking simulations could predict its binding affinity to various enzymes or receptors, identifying potential new therapeutic applications. mdpi.comnih.gov Such in-silico screening saves considerable time and resources by prioritizing the most promising candidates for experimental validation. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2-(1H-imidazol-1-yl)ethoxy]aniline, and how can purity be optimized?

  • Methodology : A common approach involves nucleophilic substitution between 2-chloroethoxyaniline and 1H-imidazole under basic conditions (e.g., NaH or K₂CO₃ in DMF or THF). Reaction optimization may require refluxing at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 20:1) or recrystallization from ethanol can yield >95% purity .
  • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.4 in CH₂Cl₂/MeOH 20:1). Impurities often arise from incomplete substitution or byproducts; LC-MS or ¹H NMR (δ 6.8–7.2 ppm for aniline protons, δ 7.4–7.6 ppm for imidazole) are essential for validation .

Q. How can structural characterization be performed to confirm the ethoxy linker and imidazole-aniline orientation?

  • Analytical Workflow :

X-ray crystallography : Single-crystal analysis (e.g., using synchrotron radiation) resolves bond angles (e.g., C-O-C ~118°) and confirms the ethoxy bridge .

¹³C NMR : Key signals include δ 65–70 ppm (ethoxy CH₂), δ 115–125 ppm (aromatic carbons), and δ 135–140 ppm (imidazole C2) .

FT-IR : Look for N-H stretches (~3400 cm⁻¹ for aniline) and C-N stretches (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in ¹H NMR?

  • Root Causes :

  • Rotameric states : The ethoxy linker may adopt multiple conformations, causing splitting. Use variable-temperature NMR (e.g., 25°C to −40°C) to coalesce signals .
  • Trace metal impurities : Chelation with imidazole can broaden peaks. Purify via EDTA wash or ion-exchange chromatography .
    • Validation : Compare with DFT-calculated NMR shifts (e.g., B3LYP/6-31G*) to identify discrepancies .

Q. What strategies are effective for improving the compound’s stability in aqueous buffers for pharmacological assays?

  • Challenges : Hydrolysis of the ethoxy linker at extreme pH or oxidation of the aniline group.
  • Solutions :

  • Buffering : Use neutral pH (7.4) with 0.1% ascorbic acid to prevent oxidation .
  • Lyophilization : Store as a lyophilized powder under argon; reconstitute in DMSO (<0.1% v/v in assays) .

Q. What is the hypothesized mechanism of thromboxane synthetase inhibition based on structural analogs?

  • Insights : The imidazole ring likely chelates the heme iron in thromboxane synthetase, as seen in UK-37,248 (IC₅₀ = 3 nM), a benzoic acid derivative with the same ethoxy-imidazole motif .
  • Experimental Design :

Enzyme Assays : Measure TxB₂ production in platelet microsomes via RIA or LC-MS/MS.

Docking Studies : Use AutoDock Vina to model interactions between the imidazole and active-site residues (e.g., His158 in human TXAS) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between batch syntheses?

  • Case Study : A 10-fold difference in IC₅₀ values traced to residual Pd catalysts from Suzuki coupling steps.
  • Resolution :

ICP-MS : Quantify Pd levels; acceptable thresholds <1 ppm.

Repurification : Pass through activated charcoal or Celite® .

Methodological Tables

Parameter Optimal Conditions References
Synthetic Yield70–85% (after recrystallization)
Purity (HPLC)>95% (C18 column, 0.1% TFA in H₂O/MeCN)
Stability (pH 7.4, 37°C)t₁/₂ = 48 h (with 0.1% ascorbic acid)

Key Research Gaps

  • Crystallographic Data : Limited high-resolution structures for the free base; prioritize neutron diffraction studies to resolve protonation states .
  • Metabolic Profiling : No published data on hepatic CYP450 metabolism; recommend ³⁴S-labeled tracer studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.